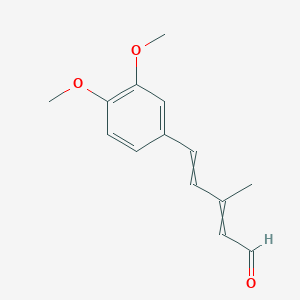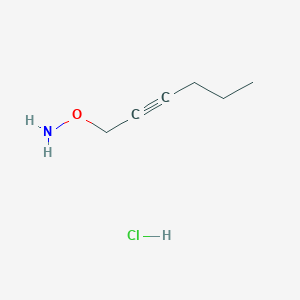
Hydroxylamine, O-2-hexynyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine, O-2-hexynyl-, hydrochloride is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH2OH) attached to a 2-hexynyl group, with the compound being stabilized as a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxylamine, O-2-hexynyl-, hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with 2-hexynyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the hydroxylamine group.
Industrial Production Methods
Industrial production of this compound often involves the electrolytic reduction of nitric acid in the presence of hydrochloric acid. This method allows for the efficient production of hydroxylamine hydrochloride, which can then be reacted with 2-hexynyl chloride to yield the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxylamine, O-2-hexynyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes or nitriles.
Reduction: It can act as a reducing agent, converting ferric ions (Fe3+) to ferrous ions (Fe2+).
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Reduced metal ions or other reduced species.
Substitution: Substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
Hydroxylamine, O-2-hexynyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is employed in mutagenesis studies due to its ability to hydroxylate DNA nucleobases.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hydroxylamine, O-2-hexynyl-, hydrochloride involves its reactivity as a nucleophile. The hydroxylamine group can attack electrophilic centers, such as carbonyl groups, leading to the formation of oximes or hydrazones. Additionally, the compound can act as a reducing agent, donating electrons to reduce metal ions or other species .
Comparación Con Compuestos Similares
Hydroxylamine, O-2-hexynyl-, hydrochloride can be compared with other hydroxylamine derivatives:
Hydroxylamine hydrochloride: A simpler derivative used primarily as a reducing agent and in the synthesis of oximes.
N,O-Dimethylhydroxylamine: Used as a precursor to Weinreb amides, which are important intermediates in organic synthesis.
Hydroxylamine-O-sulfonic acid: A strong electrophilic aminating agent used in various synthetic applications.
Propiedades
Número CAS |
137270-30-5 |
|---|---|
Fórmula molecular |
C6H12ClNO |
Peso molecular |
149.62 g/mol |
Nombre IUPAC |
O-hex-2-ynylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-3-4-5-6-8-7;/h2-3,6-7H2,1H3;1H |
Clave InChI |
SDSPEUIFZXMOID-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CCON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
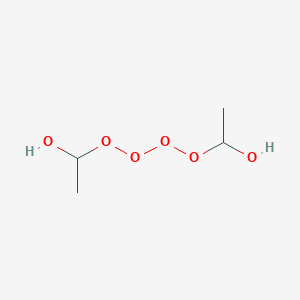
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
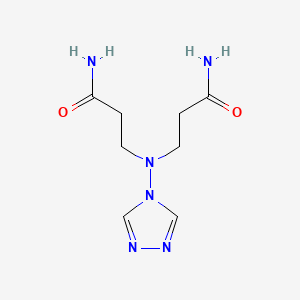
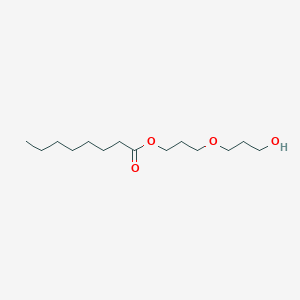

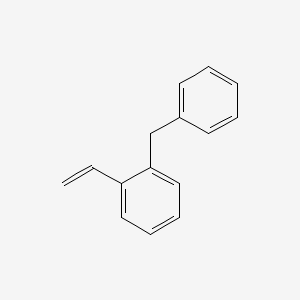
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)

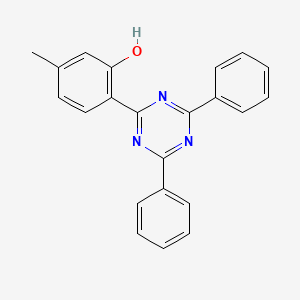
![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)
